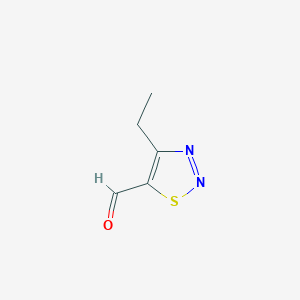
Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate is an organic compound with the molecular formula C10H16N2O3. It is a solid substance that is soluble in organic solvents such as methanol and dichloromethane. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate typically involves the reaction of N-protected methylpyrrolamine with tert-butyl methacrylate in an anhydrous solvent. The reaction usually requires a catalyst and appropriate solvents to proceed efficiently. The specific reaction conditions can be adjusted and optimized based on the experimental requirements .
Chemical Reactions Analysis
Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions with different reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds and drug intermediates.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound is used in similar synthetic applications and has comparable chemical properties.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound has applications in medicinal chemistry and exhibits protective activity in biological systems.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4,6-7H,5H2,1-3H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSDALJIXEHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
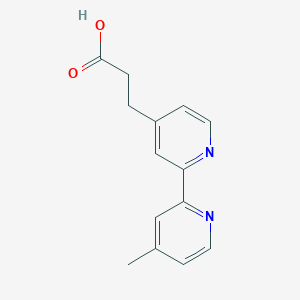
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)



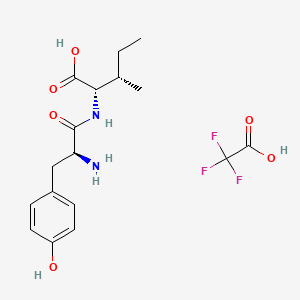
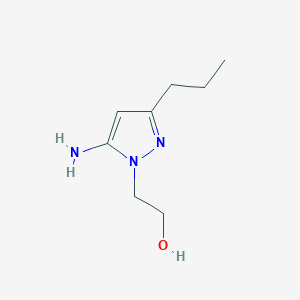

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
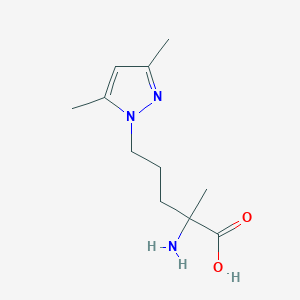
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)
